Cicaprost

Vascular pharmacology Pulmonary hypertension research IP receptor functional assays

Cicaprost is the gold-standard selective IP receptor agonist, offering unambiguous IP activation with minimal EP1/EP3 cross-reactivity—unlike iloprost. With superior relaxant potency in human vascular preparations (IC50 ~0.6 nM; pEC50 8.3 vs 7.9 for iloprost) and validated anti-hypertrophic and anti-proliferative efficacy, Cicaprost ensures reproducible, IP-specific results. Procure ≥98% pure Cicaprost for definitive IP receptor research.

Molecular Formula C22H30O5
Molecular Weight 374.5 g/mol
CAS No. 94079-80-8
Cat. No. B119636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCicaprost
CAS94079-80-8
Synonyms13,14-didehydro-16,20-dimethyl-3-oxa-18,18,19,19-tetradehydro-6-carbaprostaglandin I2
5-(7-hydroxy-6-(3-hydroxy-4-methylnona-1,6-diynyl)-bicyclo(3.3.0)octan-3-yliden)-3-oxapentanoic acid
cicaprost
cicaprost dihydrochloride
ZK 96480
ZK-96480
Molecular FormulaC22H30O5
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O
InChIInChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1
InChIKeyARUGKOZUKWAXDS-SEWALLKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





Cicaprost (CAS 94079-80-8) Procurement Guide: Metabolically Stable Prostacyclin Receptor Agonist for Prostanoid Research


Cicaprost (CAS 94079-80-8), also known as ZK 96480, is a chemically and metabolically stabilized synthetic analog of prostacyclin (prostaglandin I2, PGI2) that functions as a potent agonist of the prostacyclin (IP) receptor [1]. It activates the IP receptor with subsequent elevation of intracellular cyclic AMP (cAMP) and phosphorylation of the cAMP response element binding protein (CREB) [2]. Among prostacyclin mimetics, cicaprost is widely recognized as the prototypical selective IP receptor agonist and is commonly employed in receptor characterization studies in lieu of the chemically unstable endogenous ligand PGI2 [3].

Why Cicaprost Cannot Be Substituted with Iloprost or Other Prostacyclin Analogs in Research Protocols


Prostacyclin (IP) receptor agonists differ markedly in their selectivity profiles across the prostanoid receptor family (EP1, EP2, EP3, EP4, DP1, TP), producing distinct pharmacological outcomes that preclude generic substitution [1]. Unlike iloprost—which exhibits significant off-target binding to EP1 and EP3 receptors—cicaprost demonstrates superior selectivity for the IP receptor, a property established through comparative ligand binding studies on recombinant mouse and human prostanoid receptors [2]. Furthermore, the potency ranking of prostacyclin analogs for functional responses varies substantially across assay systems and species, with cicaprost consistently exhibiting higher potency in human vascular preparations than iloprost [3]. These differential selectivity and potency profiles mean that experimental outcomes obtained with one IP agonist cannot be assumed replicable with another, making compound-specific procurement essential for reproducible research.

Cicaprost vs. Iloprost: Quantitative Differential Evidence for Procurement Decision-Making


Superior Vasorelaxant Potency of Cicaprost over Iloprost in Human Pulmonary Artery

In direct comparative organ bath studies on human isolated pulmonary artery preparations precontracted with phenylephrine, cicaprost demonstrated a relaxant potency (IC50 approximately 0.6 nM) that was greater than that of iloprost, as reflected in the potency ranking: cicaprost > iloprost > prostacyclin > taprostene [1]. This finding is further supported by independent functional studies on cloned human IP (hIP) receptors expressed in CHO cells, where cicaprost exhibited higher potency (pEC50 = 8.3 for AC stimulation) compared to iloprost (pEC50 = 7.9) [2].

Vascular pharmacology Pulmonary hypertension research IP receptor functional assays

Enhanced IP Receptor Selectivity of Cicaprost over Iloprost: Reduced EP1 and EP3 Receptor Cross-Reactivity

Cicaprost is preferred to iloprost as a selective IP receptor agonist specifically because of its lower potency at EP1 and EP3 receptors [1]. Ligand binding studies using mouse prostanoid receptors expressed in CHO cells confirmed that while cicaprost binds with high affinity and specificity to IP receptors, iloprost exhibits additional binding to EP1 receptors (Ki = 14-36 nM) and EP3 receptors (Ki comparable to its IP receptor binding affinity) [2]. Functional studies in the human erythroleukemia cell line HEL further corroborated that iloprost, but not cicaprost, activates the EP1 receptor subtype in addition to the IP receptor [3].

Receptor selectivity profiling Prostanoid pharmacology Off-target activity assessment

Cicaprost Exhibits Higher Adenylate Cyclase Stimulation Potency than Carbacyclin and PGE1 at Mouse IP Receptors

In CHO cells transiently transfected with the mouse prostacyclin (mIP) receptor, cicaprost stimulated adenylyl cyclase activity with an EC50 value of 5 nM, demonstrating approximately 5-fold higher potency than carbacyclin (EC50 = 25 nM) and 19-fold higher potency than prostaglandin E1 (EC50 = 95 nM) [1]. Among the standard IP agonists tested (cicaprost, iloprost, carbacyclin, PGE1), cicaprost exhibited the lowest EC50 for cAMP production, indicating the highest functional potency at the mIP receptor in this assay system.

cAMP signaling Second messenger assays IP receptor pharmacology

Cicaprost Demonstrates Uncompromised Anti-Proliferative Efficacy Unaffected by EP3 Receptor-Mediated Contractile Interference

In functional studies using rabbit iliac artery preparations, the anti-proliferative effect of cicaprost on smooth muscle cells (measured by [3H]-thymidine incorporation) was completely unaffected by the selective EP3 receptor antagonist L-798106, whereas the anti-proliferative effect of the prostacyclin analog AFP-07 was significantly reduced under the same conditions [1]. This indicates that cicaprost's anti-proliferative activity is mediated solely through IP receptor activation, without confounding involvement of EP3 receptors that can trigger vasoconstriction and compromise relaxant activity [2].

Smooth muscle cell proliferation Vascular remodeling Drug-eluting stent research

Cicaprost: Defined Research Applications Based on Validated Differential Evidence


IP Receptor Selectivity Profiling and Off-Target Receptor Discrimination Studies

Cicaprost is the preferred tool compound for experiments requiring unambiguous activation of IP receptors with minimal EP1, EP3, or other prostanoid receptor cross-reactivity. Its well-characterized selectivity profile, confirmed by comparative ligand binding studies [1] and functional G-protein activation assays [2], enables researchers to dissect IP receptor-specific signaling from confounding EP receptor-mediated effects. This makes cicaprost essential for studies characterizing novel IP receptor ligands, investigating IP receptor downstream signaling pathways, or validating the IP receptor specificity of new compounds.

Human Vascular Pharmacology and Pulmonary Artery Relaxation Studies

Cicaprost is the optimal prostacyclin mimetic for investigating IP receptor-mediated vasorelaxation in human vascular preparations. Direct comparative studies on human pulmonary artery have established that cicaprost exhibits superior relaxant potency (IC50 approx 0.6 nM) relative to iloprost and other analogs [1]. Additionally, in cloned human IP receptor functional assays, cicaprost demonstrates a pEC50 of 8.3 for AC stimulation, exceeding iloprost (pEC50 7.9) by approximately 2.5-fold [2]. These potency advantages make cicaprost the compound of choice for characterizing IP receptor function in human vascular tissues and for establishing reference dose-response relationships in pulmonary vascular pharmacology research.

Cardiomyocyte Hypertrophy and Cardioprotection Signaling Research

Cicaprost is a validated tool for investigating IP receptor-mediated anti-hypertrophic signaling in cardiomyocytes. Studies using adult rat cardiomyocytes have demonstrated that cicaprost (1 μM) virtually abolishes hypertrophy induced by endothelin-1 (60 nM, P < 0.005) and angiotensin II (1 μM, P < 0.005), an effect mediated through cAMP-dependent protein kinase A signaling [1]. The established anti-hypertrophic efficacy and cAMP-elevating properties of cicaprost support its use in myocardial signaling studies aimed at understanding IP receptor-mediated cardioprotection and in screening assays for compounds targeting cardiac hypertrophy pathways.

Smooth Muscle Anti-Proliferative Assays and Vascular Remodeling Research

Cicaprost is the preferred prostacyclin analog for studies investigating IP receptor-specific anti-proliferative effects on vascular smooth muscle cells. In contrast to other prostacyclin analogs such as AFP-07, the anti-proliferative activity of cicaprost is not compromised by EP3 receptor-mediated interference, as demonstrated by its resistance to attenuation by the selective EP3 antagonist L-798106 [1]. This clean IP receptor-dependent profile makes cicaprost uniquely suitable for research applications involving vascular smooth muscle cell proliferation, including studies of restenosis mechanisms, drug-eluting stent development, and anti-remodeling therapeutic strategies.

Technical Documentation Hub

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